molecular formula C10H16N2O2S B2993590 Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate CAS No. 2248360-50-9

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Cat. No.: B2993590
CAS No.: 2248360-50-9
M. Wt: 228.31
InChI Key: IJYPLRTZSABSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2-amino-1,3-thiazole with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The amino group in the thiazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating the function of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A simpler thiazole derivative with similar chemical properties.

    Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)acetate: A structurally related compound with a different ester group.

    N-(5-bromo-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with a bromine substituent.

Uniqueness

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-4-7-6-15-9(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPLRTZSABSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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